6-methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Description

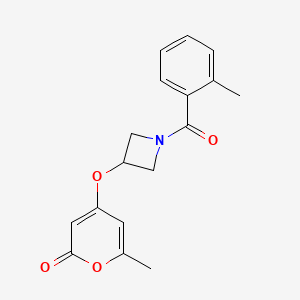

6-Methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic pyranone derivative characterized by a 2H-pyran-2-one core substituted with a methyl group at position 6 and a complex azetidine-based side chain at position 4. The azetidine ring (a four-membered nitrogen-containing heterocycle) is functionalized at the 1-position with a 2-methylbenzoyl group, enhancing steric and electronic properties.

Properties

IUPAC Name |

6-methyl-4-[1-(2-methylbenzoyl)azetidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11-5-3-4-6-15(11)17(20)18-9-14(10-18)22-13-7-12(2)21-16(19)8-13/h3-8,14H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFUJPXPAXIAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidinyl Intermediate: The azetidinyl intermediate can be synthesized by reacting 2-methylbenzoyl chloride with azetidine in the presence of a base such as triethylamine.

Coupling Reaction: The azetidinyl intermediate is then coupled with 6-methyl-2H-pyran-2-one using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyranone or azetidinyl moieties are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

6-methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Heterocyclic Amino Substitutions

- 4-(5,6-Dimethyl-2-Benzothiazolylamino)-6-Methyl-2H-Pyran-2-One (4c) Structure: Benzothiazole amino group at position 4. Activity: Exhibits antibacterial properties (79% yield, MIC values comparable to ceftriaxone in some cases) . Synthesis: Reacts 4-chloro-6-methylpyran-2-one with 2-aminobenzothiazoles under reflux .

Azetidine/Pyrrolidine-Linked Substituents

- 6-Methyl-4-((1-(Thiophene-2-Carbonyl)Azetidin-3-yl)Oxy)-2H-Pyran-2-One Structure: Azetidine substituted with thiophene-2-carbonyl instead of 2-methylbenzoyl.

- 6-Methyl-4-[(1-{3-[4-(Trifluoromethyl)Phenyl]Propanoyl}-3-Pyrrolidinyl)Oxy]-2H-Pyran-2-One Structure: Pyrrolidine (five-membered ring) substituted with a trifluoromethylphenyl-propanoyl group. Properties: Higher molecular weight (395.38 g/mol) and lipophilicity due to the CF₃ group, which may improve blood-brain barrier penetration .

Antimicrobial Activity Trends

- Electron-Withdrawing Groups (e.g., CF₃ in ): Increase lipophilicity and resistance to metabolic degradation.

- Hydrophilic Substituents (e.g., hydroxyl in ): Improve solubility but may reduce membrane permeability.

- Aromatic vs. Heteroaromatic Groups : Benzothiazole () and thiophene () derivatives show activity against Gram-positive bacteria, suggesting shared target pathways .

Biological Activity

6-Methyl-4-((1-(2-methylbenzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound that has garnered attention for its potential biological activities due to its unique structural features. This compound belongs to a class of heterocyclic compounds, which are known for their diverse biological applications, particularly in medicinal chemistry. The structure includes a pyranone ring fused with an azetidine moiety and a methylbenzoyl group, which may enhance its reactivity and biological interactions.

The molecular formula of this compound is C17H19N2O3, with a molecular weight of approximately 285.31 g/mol. Its structural complexity is illustrated in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C17H19N2O3 |

| Molecular Weight | 285.31 g/mol |

| Structural Features | Pyranone, Azetidine, Methylbenzoyl |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been documented to exhibit activity against various bacterial strains, indicating that this compound could be effective against pathogens.

Anticancer Potential

The dual functionality of the azetidine and pyranone moieties may confer anticancer properties. Research on structurally related compounds has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving interactions with specific molecular targets such as enzymes or receptors. For instance, the azetidine ring may facilitate binding to biological targets, enhancing the compound's pharmacological profile.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Studies : A study demonstrated that similar pyranone derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential pathway for further research on this compound's efficacy .

- Anticancer Research : Another investigation revealed that compounds with azetidine structures showed promise in inhibiting tumor growth in xenograft models, indicating that this compound might share similar anticancer properties .

- Pharmacological Evaluations : Pharmacokinetic studies on related compounds have highlighted their absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding the therapeutic potential of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.